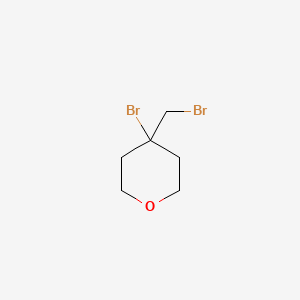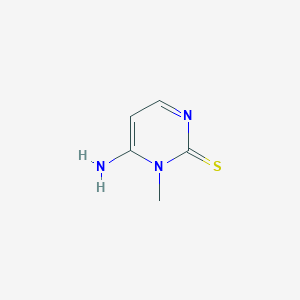
2-Chloro-1-(pyrazin-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(pyrazin-2-yl)ethanol is an organic compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a chloro group and a hydroxyl group attached to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(pyrazin-2-yl)ethanol typically involves the chlorination of 1-(pyrazin-2-yl)ethanol. One common method includes the reaction of 1-(pyrazin-2-yl)ethanol with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows: [ \text{1-(pyrazin-2-yl)ethanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride remains a common choice due to its effectiveness in chlorination reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 2-chloro-1-(pyrazin-2-yl)ethane.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products:
Oxidation: Formation of 2-chloro-1-(pyrazin-2-yl)acetaldehyde or 2-chloro-1-(pyrazin-2-yl)acetone.
Reduction: Formation of 2-chloro-1-(pyrazin-2-yl)ethane.
Substitution: Formation of 2-amino-1-(pyrazin-2-yl)ethanol or 2-thio-1-(pyrazin-2-yl)ethanol.
Applications De Recherche Scientifique
2-Chloro-1-(pyrazin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Chloro-1-(pyrazin-2-yl)ethanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chloro and hydroxyl groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities.
Comparaison Avec Des Composés Similaires
2-Chloro-1-(pyridin-2-yl)ethanol: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-Bromo-1-(pyrazin-2-yl)ethanol: Similar structure but with a bromo group instead of a chloro group.
1-(Pyrazin-2-yl)ethanol: Lacks the chloro group.
Uniqueness: 2-Chloro-1-(pyrazin-2-yl)ethanol is unique due to the presence of both a chloro and a hydroxyl group on the pyrazine ring
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
2-chloro-1-pyrazin-2-ylethanol |
InChI |
InChI=1S/C6H7ClN2O/c7-3-6(10)5-4-8-1-2-9-5/h1-2,4,6,10H,3H2 |
Clé InChI |
UUDOAGGITCXZJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13099621.png)

![Isoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 3-cyclopropyl-5,7-dimethyl-(9CI)](/img/structure/B13099631.png)


![6-Bromo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13099636.png)

![7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B13099646.png)


![4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one](/img/structure/B13099670.png)


